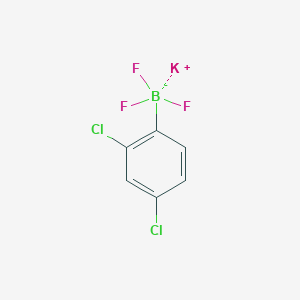

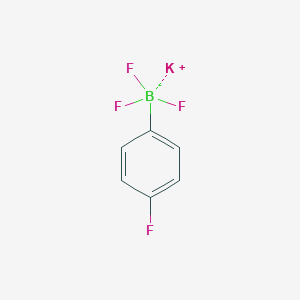

Potassium (2,4-dichlorophenyl)trifluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related potassium trifluoroborate compounds often involves copper-catalyzed trifluoromethylation reactions, where potassium trifluoromethyl)trimethoxyborate serves as a source of CF(3) nucleophiles. Such reactions enable the conversion of aryl iodides into benzotrifluorides under mild conditions (Knauber et al., 2011). Furthermore, the development of improved synthesis methods for potassium (trifluoromethyl)trifluoroborate [K(CF3BF3)] highlights advancements in creating stable and useful reagents for organic synthesis (Molander & Hoag, 2003).

Molecular Structure Analysis

Studies on the structure of potassium tetrahydrogen pentafluoride offer insights into the structural aspects of related potassium trifluoroborate compounds. For instance, the crystal structure analysis of potassium tetrahydrogen pentafluoride reveals a scheelite type structure, providing a basis for understanding the bonding and configuration of similar potassium trifluoroborate compounds (Coyle et al., 1970).

Chemical Reactions and Properties

Potassium aryltrifluoroborates engage in cross-coupling reactions with organic chlorides in aqueous media, catalyzed by oxime-derived palladacycles. These reactions proceed under phosphine-free conditions, illustrating the chemical reactivity and applicability of potassium trifluoroborate compounds in organic synthesis (Alacid & Nájera, 2008).

Physical Properties Analysis

While specific studies on the physical properties of potassium (2,4-dichlorophenyl)trifluoroborate are not directly available, general analyses of related trifluoroborate compounds suggest they are stable, crystalline solids that can be conveniently handled and stored, offering insight into their physical stability and ease of use in various chemical contexts (Molander, Katona, & Machrouhi, 2002).

Chemical Properties Analysis

The chemical properties of potassium (2,4-dichlorophenyl)trifluoroborate and related compounds are illustrated by their participation in Suzuki-Miyaura cross-coupling reactions. These reactions highlight the versatility and reactivity of potassium trifluoroborate compounds in forming carbon-carbon bonds, a fundamental reaction in organic chemistry (Molander & Shin, 2011).

Applications De Recherche Scientifique

Potassium Trifluoroborate Salts, including Potassium (2,4-dichlorophenyl)trifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . These properties make them valuable in various scientific fields, particularly in chemistry for Suzuki–Miyaura-type reactions .

In these reactions, Potassium Trifluoroborate Salts serve as the primary boron source . They are preferred over other organoboron reagents due to their stability and functional-group compatibility . For instance, the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion

Potassium (2,4-dichlorophenyl)trifluoroborate is a type of Potassium Trifluoroborate Salt. These salts are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . Here are some more applications:

-

Cross-Coupling Reactions : Potassium Trifluoroborate Salts are often used as the primary boron source in Suzuki–Miyaura-type reactions . These reactions are a type of cross-coupling reaction, used to create carbon-carbon bonds by coupling a boron compound (like Potassium Trifluoroborate Salts) with a halide .

-

Epoxidation of C=C bonds : The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality . This is particularly useful in the synthesis of epoxides, which are used in the production of plastics, resins, and a variety of chemical intermediates .

Potassium (2,4-dichlorophenyl)trifluoroborate is a type of Potassium Trifluoroborate Salt. These salts are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . Here are some more applications:

-

Cross-Coupling Reactions : Potassium Trifluoroborate Salts are often used as the primary boron source in Suzuki–Miyaura-type reactions . These reactions are a type of cross-coupling reaction, used to create carbon-carbon bonds by coupling a boron compound (like Potassium Trifluoroborate Salts) with a halide .

-

Epoxidation of C=C bonds : The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality . This is particularly useful in the synthesis of epoxides, which are used in the production of plastics, resins, and a variety of chemical intermediates .

Safety And Hazards

This compound is classified as a warning under the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

Propriétés

IUPAC Name |

potassium;(2,4-dichlorophenyl)-trifluoroboranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BCl2F3.K/c8-4-1-2-5(6(9)3-4)7(10,11)12;/h1-3H;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASOPVJEJIORDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=C(C=C1)Cl)Cl)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BCl2F3K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635467 |

Source

|

| Record name | Potassium (2,4-dichlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (2,4-dichlorophenyl)trifluoroborate | |

CAS RN |

192863-38-0 |

Source

|

| Record name | Potassium (2,4-dichlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one](/img/structure/B63617.png)

![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B63631.png)

![3-[(2,6-Dichlorophenyl)methyl]pentane-2,4-dione](/img/structure/B63634.png)

![2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid](/img/structure/B63641.png)